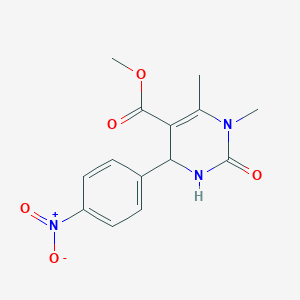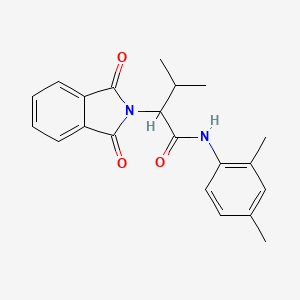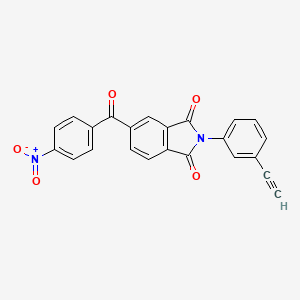
1-(4,5-dimethoxy-2-nitrobenzoyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-dimethoxy-2-nitrobenzoyl)indoline, also known as DANI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DANI is a derivative of indoline, a heterocyclic compound that is widely used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can result in increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
1-(4,5-dimethoxy-2-nitrobenzoyl)indoline has been shown to have several biochemical and physiological effects, including improved cognitive function, anti-inflammatory activity, and antioxidant activity. In animal studies, 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline has been shown to improve memory and learning ability in mice and rats. 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline has also been shown to have anti-inflammatory activity by reducing the production of inflammatory cytokines in macrophages. Additionally, 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
実験室実験の利点と制限
One advantage of using 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline in lab experiments is its high purity, which allows for accurate and reproducible results. 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline in lab experiments is its high cost, which may limit its use in large-scale studies. Additionally, the mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline is not fully understood, which may limit its potential applications in certain fields.
将来の方向性
For research on 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline include its potential applications in drug discovery, optoelectronics, and biomedicine.
合成法
The synthesis of 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline involves the reaction of 1-(4,5-dimethoxy-2-nitrophenyl)indoline-2,3-dione with a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is a yellow crystalline solid, which can be purified using column chromatography. The yield of 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline synthesis can be improved by optimizing reaction conditions such as temperature, reaction time, and concentration of reactants.
科学的研究の応用
1-(4,5-dimethoxy-2-nitrobenzoyl)indoline has been studied for its potential applications in various fields such as optoelectronics, organic electronics, and biomedicine. In optoelectronics, 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) due to its high electron mobility and efficient energy transfer properties. In organic electronics, 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline has been used as a hole-transporting material in organic solar cells due to its high thermal stability and good charge transport properties. In biomedicine, 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline has been studied for its potential as a fluorescent probe for imaging living cells due to its high photostability and low cytotoxicity.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-15-9-12(14(19(21)22)10-16(15)24-2)17(20)18-8-7-11-5-3-4-6-13(11)18/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZCNBSJEGWHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386868 |
Source


|
| Record name | 1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- | |
CAS RN |
88660-14-4 |
Source


|
| Record name | 1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S*,4S*)-2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5187041.png)

![2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5187067.png)
![1-(4-ethoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187070.png)

![3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187104.png)
![1-(4-ethynylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5187106.png)
![4-(4-methoxyphenyl)-2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5187124.png)
![1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5187129.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5187142.png)